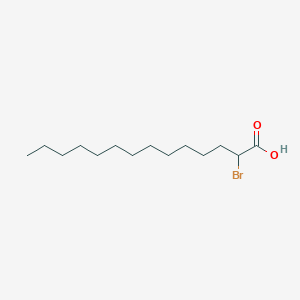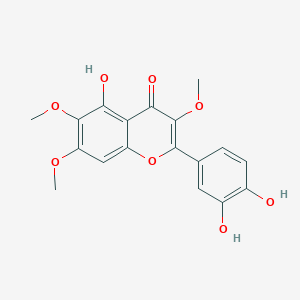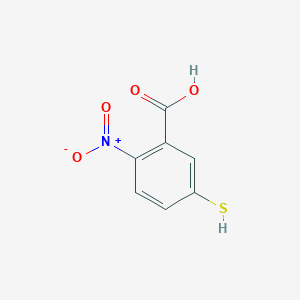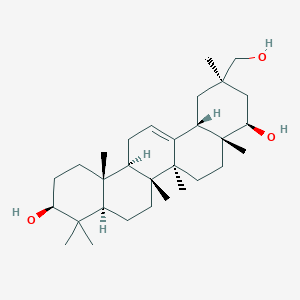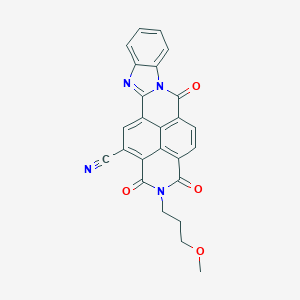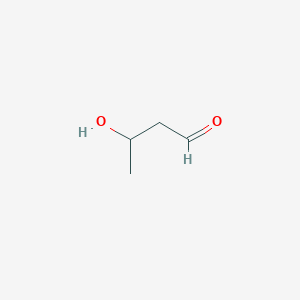
Aldol-Kondensation
Übersicht
Beschreibung
Aldol is a term used to describe a class of organic compounds characterized by the presence of both an aldehyde and an alcohol functional group. The name “aldol” is derived from these two functional groups: “ald” from aldehyde and “ol” from alcohol. Aldol compounds are typically formed through the aldol reaction, which involves the addition of an enolate ion to a carbonyl compound, resulting in a β-hydroxy carbonyl compound. This reaction is fundamental in organic chemistry due to its ability to form carbon-carbon bonds, making it a cornerstone in the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
Aldol compounds have a wide range of applications in scientific research:
Chemistry: Aldol reactions are used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicine: Aldol compounds are used in the synthesis of various drugs, including antibiotics and anticancer agents.
Industry: Aldol reactions are employed in the production of fine chemicals, fragrances, and polymers .
Wirkmechanismus
Target of Action
The primary target of Aldol (3-Hydroxybutanal) is the alpha carbon in enolate anions . This reaction requires the formation of an enolate, so at least one of the reactants must have an α-hydrogen .
Mode of Action
Aldol (3-Hydroxybutanal) undergoes a reaction known as the Aldol Reaction, which is an example of electrophilic substitution at the alpha carbon in enolate anions . The fundamental transformation in the Aldol Reaction is a dimerization of an aldehyde (or ketone) to form a beta-hydroxy aldehyde (or ketone) . The aldehyde is attacked at the electrophilic carbonyl carbon by the nucleophilic enolate ion . This attack is a nucleophilic addition reaction and gives an alkoxide intermediate . The alkoxide then deprotonates a water molecule, thereby producing hydroxide and the β–hydroxy aldehyde .
Biochemical Pathways
The Aldol Reaction involves a series of steps including enolization (i.e., C−H bond scission), C-C coupling, and further enolization and dehydroxylation of the aldol adduct . The enolization step via proton transfer of the α-hydrogen of acetaldehyde to the MgO surface or the proton back-transfer step to form the desired 3-hydroxybutanal has a higher energy barrier, indicating that the proton transfer process is the key step for the aldol condensation .
Pharmacokinetics
It is known that the compound is a versatile and valuable intermediate with diverse impacts . It is a thick colorless or pale-yellow liquid .
Result of Action
The result of the Aldol Reaction is the formation of a beta-hydroxy aldehyde (or ketone), specifically 3-Hydroxybutanal . Dehydration of 3-hydroxybutanal gives crotonaldehyde . Hydrogenation of 3-hydroxybutanal gives 1,3-butanediol , which is a precursor to 1,3-butadiene, a precursor to diverse polymers .
Action Environment
The Aldol Reaction can be influenced by environmental factors. For instance, the presence of water can participate in the proton back-transfer step by donating a proton to the alkoxide anion to form the 3-hydroxybutanal, thus reducing the activation energy . The surface OH groups induce a lowering of the activation energy barriers for the overall reaction . A strong Lewis acid generated by low-coordinated Mg2+ can adsorb and stabilize the acetaldehyde molecule near the catalyst surface which is beneficial for the abstraction of an α-proton from an acetaldehyde molecule, and a medium or weak Brønsted base is favorable for the proton back-transfer step .
Biochemische Analyse
Biochemical Properties
Aldol plays a significant role in biochemical reactions, particularly in the biosynthesis of 1,3-butanediol . It interacts with enzymes such as aldo-keto reductases (AKRs), which are crucial for its reduction . The interaction between Aldol and these enzymes is characterized by the reduction of Aldol to 1,3-butanediol, a valuable building block for the synthesis of various polymers .
Cellular Effects
The effects of Aldol on cellular processes are primarily observed through its role in the biosynthesis of 1,3-butanediol This process influences cell function by contributing to the production of polymers
Molecular Mechanism
The molecular mechanism of Aldol involves its conversion to 1,3-butanediol via the action of AKRs . This process includes the binding of Aldol to the AKR, followed by its reduction . This mechanism is consistent with the general behavior of AKRs, which reduce a broad range of aldehydes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aldol can change over time. For instance, the conversion of Aldol to 1,3-butanediol by AKRs has been confirmed in reaction mixtures incubated with these enzymes
Metabolic Pathways
Aldol is involved in the metabolic pathway for the biosynthesis of 1,3-butanediol . This pathway includes the condensation of two acetaldehyde molecules by a 2-deoxyribose-5-phosphate aldolase (DERA), followed by the reduction of the produced Aldol to 1,3-butanediol using an AKR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The aldol reaction can be carried out under both basic and acidic conditions. In a basic medium, a base such as sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of a carbonyl compound, forming an enolate ion. This enolate ion then attacks the carbonyl carbon of another molecule, resulting in the formation of a β-hydroxy carbonyl compound. In an acidic medium, the reaction proceeds through the formation of an enol, which then attacks the carbonyl carbon of another molecule.
Industrial Production Methods: Industrially, aldol reactions are often catalyzed by metal enolates such as lithium, magnesium, or zinc enolates, which allow for milder reaction conditions and higher selectivity. The use of heterogeneous catalysts, such as zeolites and metal-organic frameworks, has also been explored to improve the efficiency and environmental friendliness of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Aldol compounds undergo a variety of chemical reactions, including:
Oxidation: Aldol compounds can be oxidized to form α,β-unsaturated carbonyl compounds.
Reduction: Reduction of aldol compounds can yield alcohols or alkanes.
Substitution: Aldol compounds can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include α,β-unsaturated carbonyl compounds, alcohols, and substituted carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Aldol compounds are similar to other carbonyl compounds, such as ketones and aldehydes, but they possess unique reactivity due to the presence of both an aldehyde and an alcohol functional group. This dual functionality allows aldol compounds to participate in a wider range of chemical reactions compared to simple aldehydes or ketones. Similar compounds include:
Ketones: Similar in structure but lack the hydroxyl group.
Aldehydes: Similar in structure but lack the hydroxyl group.
Enones: Formed through the dehydration of aldol compounds and possess a conjugated carbonyl system .
Aldol compounds’ unique reactivity and versatility make them invaluable in both academic research and industrial applications.
Eigenschaften
IUPAC Name |
3-hydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJKGGMUJITCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Record name | ALDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2331 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2050407 | |
| Record name | 3-Hydroxybutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2050407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aldol appears as a clear white to yellow syrupy liquid. Denser than water. Contact may irritate skin and eyes. Moderately toxic by ingestion, inhalation and skin absorption., Liquid, Colorless to yellow liquid; [HSDB] Clear viscous liquid; [MSDSonline] | |
| Record name | ALDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2331 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanal, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetaldol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at about 83 °C, Boiling point = 83 °C at 20 mm | |
| Record name | Acetaldol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
150 °F (NFPA, 2010), 150 °F (66 °C) (open cup) | |
| Record name | ALDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2331 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetaldol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with water /1.00X10+6 mg/L/, Miscible with water, Miscible with ethanol; soluble in diethyl ether; very soluble in acetone, Miscible with alcohol, ether, organic solvents | |
| Record name | Acetaldol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.103 g/cu cm at 20 °C, Specific heat: 0.737; bulk density: 9.17 lb/gal at 20 degC | |
| Record name | Acetaldol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.00 (Air = 1) | |
| Record name | Acetaldol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
21.0 [mmHg], 21 mm Hg at 20 °C | |
| Record name | Acetaldol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetaldol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, white-to-yellow syrupy liquid, Colorless, thick liquid | |
CAS No. |
107-89-1 | |
| Record name | ALDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2331 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Hydroxybutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybutanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanal, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxybutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2050407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6G962B53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetaldol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of aldol?
A1: Aldol, also known as 3-Hydroxybutanal, has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.
Q2: What spectroscopic data is available for aldol?
A2: While the provided research papers don't focus on aldol's characterization, it can be analyzed using techniques like NMR, IR, and mass spectrometry. These techniques would reveal information about its structure, functional groups, and fragmentation patterns.
Q3: Why is the aldol reaction considered a fundamental reaction in organic chemistry?
A3: The aldol reaction is a powerful tool for carbon-carbon bond formation, allowing chemists to build complex molecules from simpler starting materials. [] This reaction is particularly useful in the synthesis of natural products, especially polyketides, which often contain the 1,3-polyol motif. [, ]
Q4: What are some limitations of traditional aldol reactions in synthesizing polyketides?
A4: Traditional aldol reactions often yield ketones or esters instead of aldehydes. [] This necessitates additional protection and redox steps for each iteration when synthesizing long-chain polyketides, leading to poor redox economy and lengthy synthetic routes. []
Q5: How does "supersilyl" chemistry address the limitations of traditional aldol reactions in polyketide synthesis?
A5: Supersilyl groups, like tris(trimethylsilyl)silyl, provide steric bulk that directs aldol reactions towards the formation of aldehydes. [] This bulk also hinders undesired polymerization. [] Utilizing supersilyl-directed aldol methods allows for the rapid synthesis of complex 1,3-polyols and spiroketals with high stereoselectivity. [, ]
Q6: Can you provide an example of a natural product synthesized using supersilyl-directed aldol reactions?
A6: Yes, EBC-23, a spiroketal with anticancer activity, was synthesized in just ten steps (seven steps in the longest linear sequence) using supersilyl-directed aldol reactions. [9a, 9b, 9c] This approach significantly shortened the previously reported synthesis. [9b]
Q7: How does the choice of solvent influence the yield and diastereoselectivity of supersilyl-directed aldol reactions?
A7: The choice of solvent significantly impacts both the yield and diastereoselectivity of these reactions. For example, using toluene as the primary solvent with DMF as a cosolvent led to the best results in a key aldol reaction during the synthesis of EBC-23, achieving high diastereoselectivity and a 63% yield. [, ]
Q8: Besides supersilyl groups, what other strategies can improve aldol reactions?
A8: Several approaches have been explored, including:
- Organocatalysis: Proline and other chiral amines have been successfully used as catalysts in asymmetric aldol reactions. [, , ]
- Metal catalysis: Various metals, including titanium, zinc, and gallium, have been employed in aldol reactions, often with chiral ligands to achieve enantioselectivity. [, , ]
- Biocatalysis: Enzymes like aldolases offer high stereocontrol in aldol reactions, and recent research has focused on expanding their substrate scope and understanding their mechanisms. [, ]
Q9: How does the structure of the reactants impact the outcome of aldol reactions?
A9: The stereochemistry and electronic properties of both the nucleophile (enolate) and electrophile (aldehyde or ketone) play crucial roles in determining the diastereo- and enantioselectivity of aldol reactions. [, , ]
Q10: What are some challenges associated with controlling the stereochemistry of aldol reactions?
A10: Achieving high levels of stereocontrol in aldol reactions can be challenging due to:
- Competing transition states: Different transition states leading to different stereoisomers can have similar energies, resulting in mixtures of products. []
- Enolization issues: Controlling the geometry of enolates (E vs Z) can be difficult, affecting the stereochemical outcome. []
- Substrate specificity: Catalysts and reagents often exhibit preferences for specific substrates, limiting their general applicability. []
Q11: What are some promising areas for future research in aldol chemistry?
A11: Future research will likely focus on:
- Expanding the scope of biocatalytic aldol reactions: Discovering new aldolases and engineering existing ones to accept a broader range of substrates is an active research area. []
- Developing more efficient and environmentally friendly catalytic systems: Finding new catalysts that operate under mild conditions with low catalyst loadings and minimal waste generation is desirable. [, ]
- Exploring new applications of aldol reactions in complex molecule synthesis: The versatility of the aldol reaction makes it a powerful tool for constructing diverse molecular architectures beyond polyketides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



